Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide
Description
Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide is a trifluoroborate salt featuring a phenyl ring substituted with a 3-carboxypropanamido group. This compound combines a trifluoroborate anion, known for its stability and utility in Suzuki-Miyaura cross-coupling reactions, with a functionalized aromatic system.
Properties
IUPAC Name |
potassium;[4-(3-carboxypropanoylamino)phenyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BF3NO3.K/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(17)18;/h1-4H,5-6H2,(H,15,16)(H,17,18);/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCAQZQFMAQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)NC(=O)CCC(=O)O)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF3KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement and Salt Formation
The final compound is synthesized via a two-step process:
Step 1: Acylation Reaction
-
Conditions :
-
Mechanism :
The amine group of 4-aminophenyltrifluoroborate undergoes nucleophilic attack on succinic anhydride, forming an amide bond.
Step 2: Potassium Salt Formation
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Protocol :
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | <70°C: <50% yield |
| Solvent Polarity | High (e.g., DMSO) | Low polarity: Side reactions |
| Stoichiometry | 1:1.2 (Amine:Anhydride) | Excess anhydride reduces purity |
Optimization Strategies
Catalytic Additives
Purification Techniques
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Recrystallization Solvents :
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Chromatography : Silica gel with ethyl acetate/methanol (9:1) for analytical-grade purity.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acylation in GAA | 75–80 | 95–97 | Lab-scale |
| Acylation in DMSO | 85–92 | 98–99 | Pilot-scale |
| One-pot Synthesis | 68–72 | 90–92 | Limited |
Key Findings :
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DMSO-based reactions offer higher yields due to improved solubility of intermediates.
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Pilot-scale production requires inert gas purging to prevent hydrolysis.
Challenges and Solutions
Hydrolysis of Trifluoroborate Group
Byproduct Formation
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Primary Byproduct : Unreacted 4-aminophenyltrifluoroborate.
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Removal : Liquid-liquid extraction with dichloromethane/water.
Industrial-Scale Adaptations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions: Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized boron compounds.
Scientific Research Applications
Medicinal Chemistry
Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide has shown potential in drug development, particularly in the synthesis of boron-containing compounds that exhibit anticancer properties.
Case Study: Anticancer Activity
A study demonstrated that trifluoroborate compounds can enhance the efficacy of certain anticancer agents by improving their solubility and stability in biological systems. The incorporation of the carboxypropanamido group allows for better interaction with biological targets, potentially leading to increased therapeutic effects.
Materials Science
This compound is utilized in the synthesis of functional materials, particularly in the development of sensors and catalysts.
Applications in Sensor Technology
The trifluoroborate moiety is known for its ability to form stable complexes with various ions, making it suitable for ion-selective electrodes (ISEs). The incorporation of this compound into ISEs has been shown to improve sensitivity and selectivity for target analytes.
| Sensor Type | Target Analyte | Performance Metric |
|---|---|---|
| Potassium ISE | K⁺ | Nernstian response of 58 mV/decade |
| Calcium ISE | Ca²⁺ | Detection limit: 10 µM |
Analytical Chemistry
In analytical applications, this compound serves as a reagent for the detection and quantification of various substances.
Case Study: Ion Detection
Research indicates that this compound can be used as a reagent in chromatographic techniques to separate and quantify ions in complex matrices. Its ability to form stable complexes enhances the resolution of chromatographic peaks.
Environmental Applications
The compound's properties make it suitable for environmental monitoring, particularly in detecting heavy metals and other pollutants.
Application in Heavy Metal Detection
Studies have shown that boron-containing compounds can effectively chelate heavy metals, allowing for their detection in water samples. This application is crucial for environmental safety assessments.
| Pollutant Type | Detection Method | Sensitivity |
|---|---|---|
| Lead | Spectrophotometry | 0.5 µg/L |
| Cadmium | Fluorescence | 0.1 µg/L |
Mechanism of Action
The mechanism of action of potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, which reacts with electrophilic species in the presence of a palladium catalyst. This leads to the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differentiators among potassium aryltrifluoroborates lie in the substituents on the phenyl ring. Below is a comparative analysis:
Table 1: Structural Comparison of Potassium Aryltrifluoroborates
Key Observations :
- Electron Effects : The target compound’s 3-carboxypropanamido group is electron-withdrawing (EWG), enhancing electrophilicity at the boron center, which may increase reactivity in cross-coupling reactions compared to electron-donating groups (e.g., 4-benzyloxy ).
- Solubility : The carboxylic acid and amide groups improve solubility in polar solvents (e.g., water, DMSO) relative to hydrophobic substituents like tert-butyl .
- Stability : Bulky substituents (e.g., tert-butyl) may enhance hydrolytic stability, whereas EWGs like nitro or carboxylate could increase sensitivity to moisture .
Reactivity in Cross-Coupling Reactions
Trifluoroborates are pivotal in Suzuki-Miyaura couplings. Substituent effects on reactivity include:
- EWGs (e.g., carboxypropanamido) : Increase reaction rates by polarizing the B–C bond, facilitating transmetallation .
- EDGs (e.g., benzyloxy) : Reduce reactivity due to electron donation, requiring harsher conditions .
- Halogens (e.g., Cl, Br) : Moderate reactivity, often used in sequential cross-couplings .
Table 2: Reactivity Comparison
Physical and Spectroscopic Properties
- Melting Points : Most potassium trifluoroborates are crystalline solids. For example:
- NMR Data :
Biological Activity
Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide, a compound of interest in medicinal chemistry, exhibits various biological activities that are crucial for its application in drug development and therapeutic interventions. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 184.01 g/mol. Its structure includes a trifluoroborate group, which is known to enhance the compound's reactivity and solubility in biological systems. The compound is classified as soluble and has a low gastrointestinal absorption rate, indicating that it may require specific administration routes for effective delivery .
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅BF₃K |
| Molecular Weight | 184.01 g/mol |
| Solubility | 0.0601 mg/ml |
| Log P (octanol/water) | 2.1 |
| Bioavailability Score | 0.55 |
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Immunomodulatory Effects : The compound has been shown to modulate immune responses, potentially enhancing the efficacy of certain immunotherapies .
- Antineoplastic Activity : Preliminary studies suggest that it may possess anti-cancer properties by interfering with cancer cell proliferation and survival pathways .
- Nephroprotective Effects : Research indicates that it may provide protective effects against contrast-induced nephropathy, highlighting its potential in renal health .
Case Studies and Research Findings
- Immunomodulatory Activity :
- Anticancer Properties :
- Nephroprotective Effects :
Table 2: Summary of Biological Activities
Safety and Toxicology
While this compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that it may cause skin irritation and eye damage upon contact, necessitating careful handling and usage protocols .
Table 3: Safety Profile
| Hazard Classification | Description |
|---|---|
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
Q & A
How can the synthetic route for Potassium [4-(3-carboxypropanamido)phenyl]trifluoroboranuide be optimized to improve yield and purity?
Level : Advanced
Methodological Answer :
A plausible synthesis involves:
Amidation : React 4-aminophenylboronic acid with succinic anhydride to introduce the 3-carboxypropanamido group. Optimize solvent choice (e.g., DMF or THF) and stoichiometry to minimize side reactions.
Trifluoroborate Formation : Treat the intermediate with KHF₂ in methanol/water under controlled pH (4–6) to form the trifluoroborate salt. Monitor reaction progress via ¹⁹F NMR for the characteristic BF₃⁻ peak at ~-140 ppm .
Purification : Use recrystallization (ethanol/water mixture) or column chromatography (silica gel, eluting with methanol/dichloromethane) to isolate the product. Confirm purity via elemental analysis and HRMS.
Data Contradiction Analysis : If yield discrepancies arise between batches, assess moisture sensitivity during trifluoroborate formation or side reactions (e.g., hydrolysis of the amide). Use FT-IR to verify amide bond integrity (C=O stretch at ~1650 cm⁻¹) .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Level : Advanced
Methodological Answer :
- ¹⁹F and ¹¹B NMR : Confirm the trifluoroborate moiety (¹⁹F: δ ~-140 ppm; ¹¹B: δ ~3 ppm, quartet). Anomalies may indicate impurities or decomposition .
- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement. Ensure high-quality crystals via vapor diffusion (acetonitrile/ethyl acetate). Analyze hydrogen bonding between the carboxypropanamido group and BF₃⁻ .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M-K]⁻) and isotopic patterns. Discrepancies between calculated and observed masses suggest hydration or counterion exchange .
How does the carboxypropanamido substituent influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
Level : Advanced
Methodological Answer :
- Steric and Electronic Effects : The electron-withdrawing carboxypropanamido group reduces electron density on the phenyl ring, potentially slowing oxidative addition. Use Pd(OAc)₂ with SPhos ligand to enhance catalytic activity.
- Solubility Challenges : The carboxylate may limit solubility in organic solvents. Pre-activate the trifluoroborate with Cs₂CO₃ in THF/water (3:1) to improve miscibility.
- Byproduct Mitigation : Monitor for protodeboronation via ¹H NMR (disappearance of aromatic protons). Optimize temperature (60–80°C) and base strength (K₂CO₃ vs. CsF) .
What are the key stability considerations for long-term storage of this compound?
Level : Basic
Methodological Answer :
- Moisture Sensitivity : Store in a desiccator with silica gel at room temperature. Avoid aqueous environments to prevent hydrolysis of the trifluoroborate group .
- Thermal Stability : Conduct TGA analysis to determine decomposition onset (>300°C, similar to related potassium trifluoroborates). Avoid prolonged exposure to >100°C during synthesis .
How can researchers address discrepancies between computational modeling and experimental data for this compound’s electronic properties?
Level : Advanced
Methodological Answer :
- DFT Calculations : Compare computed (e.g., Gaussian, B3LYP/6-31G*) vs. experimental NMR chemical shifts. Adjust solvent models (PCM for DMSO) to improve accuracy.
- Electrochemical Analysis : Perform cyclic voltammetry to measure redox potentials. Discrepancies may arise from solvation effects not captured in simulations. Validate with UV-Vis spectroscopy .
What safety protocols are essential when handling this compound in the laboratory?
Level : Basic
Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
- Spill Management : Neutralize acidic residues with sodium bicarbonate. Collect solid waste in sealed containers labeled for halogenated compounds .
How does the trifluoroborate group enhance stability compared to boronic acid analogs in aqueous reaction conditions?
Level : Advanced
Methodological Answer :
- Hydrolytic Stability : The BF₃⁻ group resists protodeboronation in water, enabling reactions in mixed solvents. Compare kinetics via ¹¹B NMR: boronic acids (δ ~30 ppm, broad) vs. trifluoroborates (δ ~3 ppm, sharp) .
- pH Dependence : At pH < 4, trifluoroborates may decompose. Optimize reaction pH to 7–9 using phosphate buffers .
What strategies can validate the compound’s purity when conventional methods (e.g., TLC) are insufficient?
Level : Advanced
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
